
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide, or this compound, is an organic compound that has been studied for its potential applications in the medical field. This compound has been studied for its potential to act as a drug target for various diseases, as well as its ability to interact with other molecules to produce a range of biochemical and physiological effects. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents : A study by Debnath & Ganguly (2015) found that derivatives of this compound exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Anticonvulsant Agents : Research by Nikalje, Khan, & Ghodke (2011) and Kamiński et al. (2011) demonstrates the potential of derivatives of this compound as anticonvulsant agents. They showed effectiveness in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests in mice (Nikalje et al., 2011); (Kamiński et al., 2011).
Anti-Inflammatory Properties : Nikalje (2014) and others have synthesized derivatives of this compound and evaluated them for anti-inflammatory activity using in-vitro and in-vivo models. These compounds showed promising results in this area (Nikalje, 2014).
Crystal Structures and Synthesis : Studies like those by Galushchinskiy et al. (2017) and Inagaki et al. (2022) have focused on the crystal structures of related compounds, providing insights into their chemical properties and potential applications (Galushchinskiy et al., 2017); (Inagaki et al., 2022).
Antioxidant Activity : Koppireddi et al. (2013) synthesized novel derivatives and evaluated them for anti-inflammatory and antioxidant activities, finding some compounds showing promising results in both areas (Koppireddi et al., 2013).
Protein Tyrosine Phosphatase 1B Inhibitors : Saxena et al. (2009) synthesized derivatives of the compound for evaluation as PTP1B inhibitors, showing potential for antidiabetic activity (Saxena et al., 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is the HIV-1 Non-Nucleoside Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV virus, making it a significant target for antiretroviral therapy .
Mode of Action
The compound acts as an inhibitor of the HIV-1 Non-Nucleoside Reverse Transcriptase . It binds to the enzyme and prevents it from transcribing viral RNA into DNA, thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound affects the pathway of HIV replication. By inhibiting the Reverse Transcriptase enzyme, it disrupts the conversion of viral RNA into DNA, a critical step in the viral replication process . This results in a decrease in the production of new virus particles.
Result of Action
The inhibition of the Reverse Transcriptase enzyme by this compound leads to a decrease in the replication of the HIV virus . This can result in a reduction in viral load and an improvement in immune system function in patients with HIV.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-14-9-5-4-8-13(14)18-15(20)10-24-19-16(21)11-6-2-3-7-12(11)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMIPJFXBEWIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
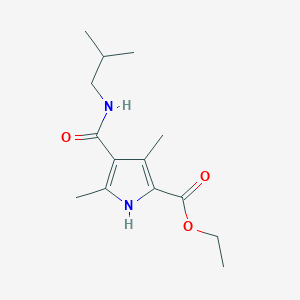

![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)
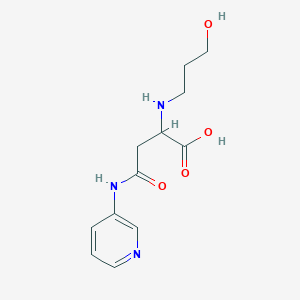
![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2363299.png)
![4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2363301.png)
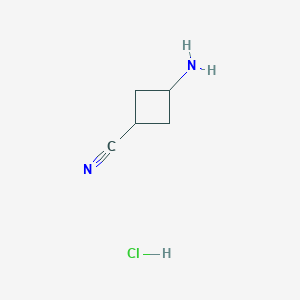
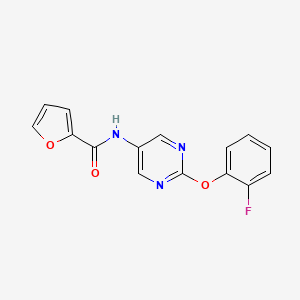
![methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate](/img/structure/B2363309.png)
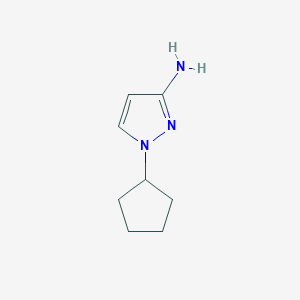



![3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2363316.png)
